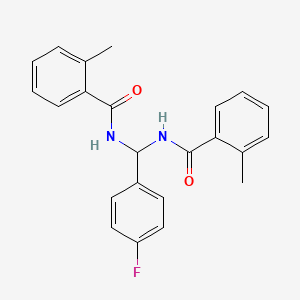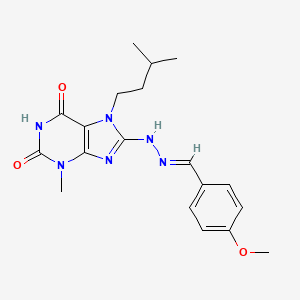
N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group, a methylbenzoyl group, and a methylbenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Amidation Reaction: The fluorophenyl intermediate is then subjected to an amidation reaction with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The resulting product is further reacted with 2-methylbenzamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Aplicaciones Científicas De Investigación
N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The fluorophenyl group enhances its binding affinity to target proteins, while the benzamide moiety contributes to its stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Fluorophenyl)-2-methylbenzamide
- N-(2-Methylbenzoyl)-4-fluorophenylamine
- N-(4-Fluorophenyl)-N-methylbenzamide
Uniqueness
N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide is unique due to the presence of both fluorophenyl and methylbenzoyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C23H21FN2O2 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H21FN2O2/c1-15-7-3-5-9-19(15)22(27)25-21(17-11-13-18(24)14-12-17)26-23(28)20-10-6-4-8-16(20)2/h3-14,21H,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
WGBXVDSUWIQFDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985137.png)
![(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11985140.png)


![2-[(4-Chlorophenyl)amino]-3-((E)-[(4-chlorophenyl)imino]methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11985153.png)

![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide](/img/structure/B11985162.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11985172.png)
![N'-[(E)-1-(3-Methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11985180.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985188.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11985196.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985199.png)
![Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B11985201.png)

